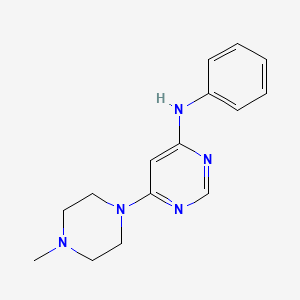![molecular formula C11H9ClN2S B7680008 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)
2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mécanisme D'action
The mechanism of action of 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine is not fully understood. However, it has been suggested that the compound may inhibit bacterial and fungal growth by disrupting the cell membrane and cell wall.
Biochemical and Physiological Effects:
2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine has been shown to have low toxicity in vitro and in vivo. In addition to its antibacterial and antifungal properties, the compound has been shown to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may have harmful effects on cells and organisms. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways.
Orientations Futures
There are several potential future directions for research involving 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine. One direction is to further investigate its antibacterial and antifungal properties and determine its effectiveness against other strains of bacteria and fungi. Another direction is to explore its anti-inflammatory effects and potential applications in treating inflammatory diseases. Additionally, the compound could be studied for its potential as a drug delivery system or as a component in nanotechnology applications.
In conclusion, 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine is a chemical compound that has shown promise in scientific research. Its antibacterial, antifungal, and anti-inflammatory properties make it a potential candidate for further study in a variety of fields. As research continues, the compound may have applications in medicine, biotechnology, and other areas of science.
Méthodes De Synthèse
The synthesis of 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine has been achieved using several methods. One method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 4-chlorothiophen-2-ylacetylene in the presence of a palladium catalyst. This method has been shown to produce the compound in good yield and purity.
Applications De Recherche Scientifique
2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-8(11-6-13-2-3-14-11)4-10-5-9(12)7-15-10/h2-7H,1H3/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIJSRIPRCSESL-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CS1)Cl)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC(=CS1)Cl)/C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7679931.png)
![N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide](/img/structure/B7679954.png)

![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7679962.png)
![(3S,5S)-1-[(3-chloro-4-methylphenyl)methyl]-5-(hydroxymethyl)pyrrolidin-3-ol](/img/structure/B7679970.png)
![5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine](/img/structure/B7679978.png)
![5-Methyl-4-[2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679987.png)
![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7680002.png)


![2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7680014.png)
![Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7680020.png)

